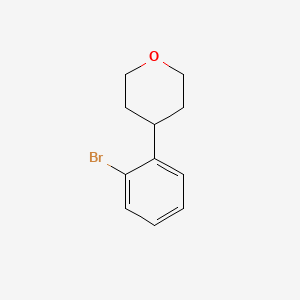

2-(4-Tetrahydropyranyl)bromobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

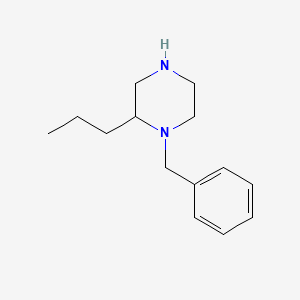

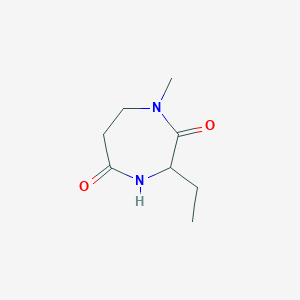

The synthesis of 2-(4-Tetrahydropyranyl)bromobenzene involves several steps. The process for eco-friendly synthesis of bromobenzene involves bromination, benzyl protection, and halogen exchange reaction . The effects of solvents and ligands in the halogen exchange reaction have been studied in detail .Molecular Structure Analysis

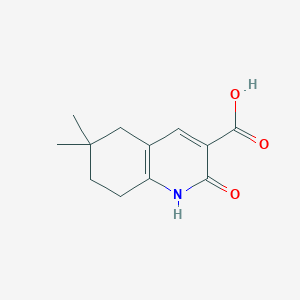

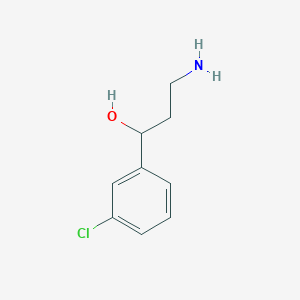

The molecular structure of 2-(4-Tetrahydropyranyl)bromobenzene consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, and 1 oxygen atom. The 3D structure of this compound can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving 2-(4-Tetrahydropyranyl)bromobenzene are complex and involve several steps. For instance, nucleophilic reactions of benzene derivatives involve the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC . The presence of electron-withdrawing groups (such as nitro) ortho and para to the chlorine substantially enhance the rate of substitution .Aplicaciones Científicas De Investigación

Metabolism Studies

2-(4-Tetrahydropyranyl)bromobenzene and its derivatives are used in metabolism studies to understand the pharmacokinetics and dynamics within biological systems. These compounds can be traced and measured in plasma, providing insights into their elimination rates and accumulation in organs like the liver .

Toxicological Research

Researchers utilize 2-(4-Tetrahydropyranyl)bromobenzene in toxicological studies to investigate the effects of chemical exposure. It serves as a model compound to study metabolic activation, detoxification pathways, and the mechanisms of chemically-induced toxicities .

Flame Retardancy

Due to its high combustion temperature and radical interception capabilities, this compound is explored for its potential use as a flame retardant in polymers and plastics. Its effectiveness in enhancing fire resistance makes it a valuable compound in materials science .

Synthetic Chemistry

In synthetic chemistry, 2-(4-Tetrahydropyranyl)bromobenzene is a precursor for various organic syntheses. It’s involved in novel bromination reactions, such as the Sandmeyer type reactions, which are essential for creating complex molecules .

Catalysis

This compound is also significant in catalysis research. It can be used to study the effects of different catalysts on the yield and selectivity of chemical reactions, such as the nitration of bromobenzene, which is a key step in producing certain pharmaceuticals .

Mecanismo De Acción

Target of Action

Bromobenzene derivatives are known to interact with various enzymes and proteins in the body, influencing their function .

Mode of Action

2-(4-Tetrahydropyranyl)bromobenzene is a bromobenzene derivative that is often used in Suzuki–Miyaura coupling reactions . This reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex . The compound’s interaction with its targets likely involves similar mechanisms, leading to changes in the targets’ structure or function .

Biochemical Pathways

It is known to form reactive intermediates via the cytochrome P-450-linked monooxygenase system, leading to liver damage . It’s plausible that 2-(4-Tetrahydropyranyl)bromobenzene may affect similar pathways.

Pharmacokinetics

Bromobenzene derivatives are generally lipophilic, allowing them to be readily absorbed and distributed throughout the body .

Result of Action

Bromobenzene derivatives are known to cause various effects, including dna damage and cellular toxicity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Tetrahydropyranyl)bromobenzene. For instance, the presence of other pollutants can lead to combined toxic effects . Additionally, factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .

Safety and Hazards

Propiedades

IUPAC Name |

4-(2-bromophenyl)oxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9/h1-4,9H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQFXLSIFRXOJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tetrahydropyranyl)bromobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)

![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine](/img/structure/B1376713.png)